molecular formula C6H12N4 B15279905 (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B15279905
M. Wt: 140.19 g/mol
InChI Key: IWRGUHWOJAGIEM-UHFFFAOYSA-N
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Description

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper catalyst under mild conditions. The specific synthetic route may vary, but a common method involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne to form the triazole ring.
  • Introduction of the ethyl and methyl groups at the appropriate positions on the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine
  • (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethanamine
  • (2-Methyl-5-ethyl-2H-1,2,3-triazol-4-yl)methanamine

Uniqueness

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(2-ethyl-5-methyltriazol-4-yl)methanamine

InChI

InChI=1S/C6H12N4/c1-3-10-8-5(2)6(4-7)9-10/h3-4,7H2,1-2H3

InChI Key

IWRGUHWOJAGIEM-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(C(=N1)CN)C

Origin of Product

United States

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